molecular formula C14H18Cl2N6 B2615406 4-((3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl)methyl)aniline dihydrochloride CAS No. 1573548-52-3

4-((3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl)methyl)aniline dihydrochloride

Cat. No.: B2615406
CAS No.: 1573548-52-3
M. Wt: 341.24
InChI Key: KSDQAMIHYATIBW-UHFFFAOYSA-N
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Description

4-((3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl)methyl)aniline dihydrochloride is a complex organic compound that features a triazole and pyrazole moiety. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl)methyl)aniline dihydrochloride typically involves multi-step organic reactions. One common method includes the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is advantageous due to its high success rate and the ability to produce a wide variety of triazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially yielding reduced triazole derivatives.

    Substitution: The aromatic aniline moiety allows for electrophilic substitution reactions, which can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

4-((3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl)methyl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Trazodone: An antidepressant that also contains a triazole moiety.

Uniqueness

What sets 4-((3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl)methyl)aniline dihydrochloride apart is its combination of triazole and pyrazole rings, which provides a unique set of interactions and biological activities. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[3,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrazol-4-yl]methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6.2ClH/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)20(19-9)14-16-8-17-18-14;;/h3-6,8H,7,15H2,1-2H3,(H,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDQAMIHYATIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=NN2)C)CC3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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